

Application Notes and Protocols for Fe-BABE Labeling of Lysine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fe-BABE	
Cat. No.:	B1171164	Get Quote

Introduction

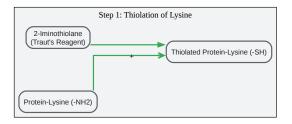
Fe-BABE (Iron(S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate) is a powerful chemical probe used for footprinting analysis of proteins and nucleic acids.[1] This reagent can be site-specifically attached to a biomolecule, and in the presence of ascorbate and hydrogen peroxide, it generates hydroxyl radicals that cleave the backbone of nearby molecules.[1][2] This proximity-dependent cleavage allows for the mapping of molecular interactions and the determination of three-dimensional structures of protein-protein and protein-nucleic acid complexes.[3]

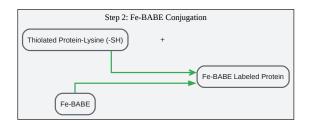
While **Fe-BABE**'s bromoacetamide group directly reacts with the sulfhydryl group of cysteine residues, a two-step strategy is employed for the labeling of lysine residues.[1][4] This involves the initial conversion of the primary amine of a lysine residue into a sulfhydryl group using 2-iminothiolane (2-IT), also known as Traut's reagent.[4][5][6][7][8] The newly introduced thiol group is then available to react with **Fe-BABE**.[4] This application note provides a detailed protocol for the **Fe-BABE** labeling of lysine residues and the subsequent cleavage reaction.

Chemical Principle

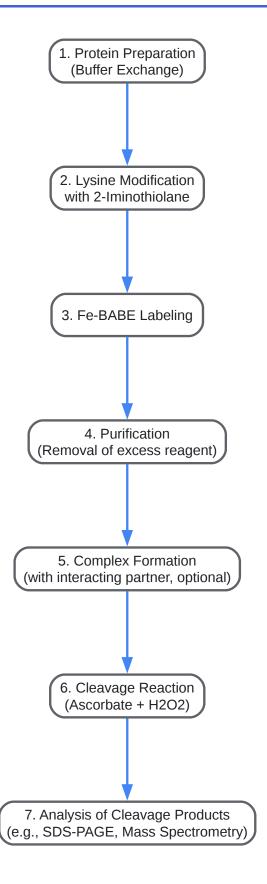
The labeling of lysine residues with **Fe-BABE** is a two-step process. First, 2-iminothiolane reacts with the primary amine of the lysine side chain, converting it into a thiol-containing moiety. Subsequently, the bromoacetamide group of **Fe-BABE** undergoes a nucleophilic substitution reaction with the newly introduced sulfhydryl group, forming a stable thioether bond.











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- To cite this document: BenchChem. [Application Notes and Protocols for Fe-BABE Labeling of Lysine Residues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171164#fe-babe-labeling-of-lysine-residuesprotocol]

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